molecular formula C10H19NO2 B1464641 (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine CAS No. 17144-64-8

(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine

Cat. No. B1464641
CAS RN: 17144-64-8
M. Wt: 185.26 g/mol
InChI Key: LSJMYPKZMPEZCD-UHFFFAOYSA-N
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Description

“(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine” is a chemical compound with the IUPAC name 3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine . It has a molecular weight of 185.27 and is stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c1-9(11)7-12-10(13-8-9)5-3-2-4-6-10/h2-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine” has a molecular weight of 185.27 . It is stored at temperatures between 28°C .

Scientific Research Applications

Synthesis of Chiral Spiro Compounds

Chirality: plays a crucial role in the pharmaceutical industry, as the enantiomers of a chiral drug can have different biological activities. The compound can be used to synthesize chiral spiro compounds , which are valuable in drug development due to their complex and rigid structures that can interact specifically with biological targets .

Development of Stereochemical Models

The unique structure of (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine allows for the exploration of stereochemical behavior in spirocyclic compounds. Researchers can use this compound to study the conformational equilibria and enantioselective processes that are fundamental to understanding the behavior of more complex molecules .

Material Science Applications

In material science, the compound’s ability to form strong intermolecular hydrogen bonding networks can be exploited to create new polymeric materials with potential applications in drug delivery systems and biodegradable materials .

Analytical Chemistry Techniques

This compound can serve as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry . Its well-defined structure and properties make it an excellent candidate for calibrating instruments and validating analytical methods .

Chemical Synthesis Intermediates

The compound’s structure is conducive to further chemical modifications, making it a valuable intermediate in the synthesis of a variety of organic molecules . Its use can span from the development of new agrochemicals to flavor and fragrance compounds .

Investigating Molecular Interactions

Due to its distinctive molecular geometry, (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine can be used to investigate molecular interactions , such as host-guest chemistry . This can lead to insights into the design of molecular machines and sensors .

Safety and Hazards

The safety data sheet (MSDS) for “(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine” can be found online . This document provides information on the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(11)7-12-10(13-8-9)5-3-2-4-6-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMYPKZMPEZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCCCC2)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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